5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by methoxy substituents at the 5- and 7-positions of the isoquinoline ring. The compound’s synthesis likely involves halogenation or methoxylation of precursor molecules, similar to routes described for related THIQs .
Properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTGDRJCMZISOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (often referred to as heliamine hydrochloride) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H16ClNO2
- Molecular Weight : 229.7 g/mol
- Appearance : White to slightly beige shiny flakes or crystalline powder
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development.
1. Antimicrobial Activity
Research indicates that tetrahydroisoquinoline derivatives demonstrate notable antimicrobial properties. Studies have shown that compounds similar to 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit activity against various pathogens, including bacteria and fungi. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | E. faecalis | 40 µg/mL |
| Other derivatives | P. aeruginosa | Comparable to standard antibiotics |
These findings suggest that this compound could be developed into an effective antimicrobial agent .
2. Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties:
- Mechanism : The isoquinoline structure allows for interaction with dopamine receptors, which may help in managing symptoms of neurodegenerative disorders .
3. Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound has shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
| PC3 | 7.36 |
These results indicate significant cytotoxicity against breast and colon cancer cells .
4. P-glycoprotein Modulation
Research has identified the potential of this compound as a modulator of P-glycoprotein (P-gp), which is critical in drug resistance mechanisms in cancer therapy. Compounds derived from tetrahydroisoquinolines have been shown to restore the efficacy of chemotherapeutic agents like doxorubicin in resistant cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of methoxy groups at the 5 and 7 positions enhances its binding affinity to various biological targets:
- Binding Affinity : Variations in substituents on the isoquinoline ring can significantly affect the pharmacological properties.
| Compound Name | Binding Affinity (Ki) | Notes |
|---|---|---|
| Compound A | 26 nM | Strong affinity for D3R |
| Compound B | >100-fold selectivity for D2R over D4R | Potential therapeutic use |
This information underscores the importance of structural modifications in optimizing the pharmacological profile of these compounds .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotection Study : A study published in RSC Advances examined the neuroprotective effects of tetrahydroisoquinolines in animal models of Parkinson's disease. Results indicated significant improvement in motor function and reduced neuroinflammation .
- Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 cells through caspase activation pathways .
Scientific Research Applications
Pharmacological Properties
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits a range of pharmacological effects that make it a candidate for various therapeutic applications:
- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .
- Antiviral Activity : Compounds in the tetrahydroisoquinoline family have shown potential as inhibitors of viral polymerases. Specifically, some derivatives are being studied for their ability to inhibit the influenza virus polymerase acidic (PA) endonuclease domain .
- Anticancer Properties : Studies have demonstrated that certain THIQ analogs possess cytotoxic effects against various cancer cell lines. The structural modifications of these compounds can enhance their efficacy against specific cancer types .
Synthesis and Structural Activity Relationship (SAR)
The synthesis of this compound involves several methods including Bischler–Napieralski cyclization and other multi-component reactions (MCRs). Understanding the SAR is crucial for optimizing its biological activity:
- Bischler–Napieralski Cyclization : This method has been effectively used to synthesize various substituted THIQs. The choice of substituents on the isoquinoline ring significantly influences the biological activity and selectivity of the compounds .
- Multi-Component Reactions : Recent advancements have allowed for the efficient synthesis of THIQ derivatives with high yields under solvent-free conditions. This approach not only simplifies the synthetic route but also enhances environmental sustainability .
Case Studies and Clinical Applications
Several studies highlight the potential clinical applications of this compound:
- Treatment for Parkinson’s Disease : The compound's ability to inhibit catechol-O-methyltransferase (COMT) suggests its use in managing Parkinson's disease symptoms by increasing dopamine availability in the brain .
- Cardiovascular Applications : Research on YM758, which incorporates this compound's structure, indicates its potential as a treatment for stable angina and atrial fibrillation by acting as a "funny" current channel inhibitor .
Comparative Analysis of THIQ Derivatives
Comparison with Similar Compounds
Structural and Pharmacological Differences
- Key Compound: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (Compound 3) Structure: Features a 4’-dimethylaminophenyl group at position 1 and methoxy groups at 6,7-positions. Activity: Exhibits 3.3× greater anti-inflammatory activity than diclofenac sodium (0.5 mg/kg dose) in acute inflammatory arthritis models and superior analgesia in thermal pain tests (hot plate test) . Therapeutic Index: Higher than NSAIDs (e.g., metamizole sodium, acetylsalicylic acid) due to reduced gastrointestinal and renal toxicity . Mechanism: Non-narcotic action, structurally analogous to papaverine but modified for enhanced receptor interaction .
- Unsubstituted 6,7-Dimethoxy-THIQ Hydrochloride Applications: Used as a precursor in synthesizing MDR inhibitors (e.g., MC70) to enhance doxorubicin delivery across the blood-brain barrier . Receptor Activity: Weak beta-adrenoceptor agonism/antagonism in aryl-substituted derivatives .
Halogenated Derivatives: 5,7-Dichloro-THIQ Hydrochloride
- Structure : Chlorine substituents at 5,7-positions instead of methoxy groups.
- Activity: Limited pharmacological data; primarily studied as intermediates for enzyme inhibitors (e.g., ADAMTS-4) .
- Synthesis : Halogenation of THIQ precursors, as seen in 5,7-dichloro-6-carboxylic acid derivatives .
Papaverine and Other Alkaloid Analogs
- Papaverine: A natural alkaloid with 6,7-dimethoxy-THIQ structure. Activity: Used as a myotropic antispasmodic but lacks analgesic efficacy . Comparison: Compound 3’s 4’-dimethylaminophenyl substitution confers analgesic properties absent in papaverine .
Comparative Data Table
Mechanistic and Therapeutic Insights
- Positional Effects : Methoxy groups at 6,7-positions enhance receptor binding in analgesic/anti-inflammatory THIQs, while 5,7-substitutions may favor enzyme inhibition .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of 1,2,3,4-tetrahydroisoquinolines, including 5,7-dimethoxy derivatives, is commonly achieved via:
- Cyclization of N-substituted benzylamines using Lewis acids (e.g., aluminum chloride)
- Hydrogenation of isoquinoline precursors
- Reductive amination or Pictet–Spengler-type cyclizations
The choice of method depends on the substitution pattern and desired yield and purity.
Friedel–Crafts-Type Cyclization Using Aluminum Chloride
A prominent and industrially scalable method involves the cyclization of N-halo or hydroxyethyl-N-benzylamines in an aluminum chloride melt, as described in a SmithKline Corporation patent. The process is summarized as follows:
Reaction Scheme
Preparation of N-(2-hydroxyethyl)-5,7-dimethoxybenzylamine
- Condense 5,7-dimethoxybenzaldehyde with ethanolamine in ethanol.
- Reduce the imine intermediate using sodium borohydride.
-
- Mix the N-hydroxyethylbenzylamine hydrochloride with aluminum chloride (2–3 equivalents) and a catalytic amount of ammonium chloride.
- Heat the mixture at 180–200°C for 8–12 hours (no organic solvent required).
- The cyclization proceeds via a Friedel–Crafts alkylation, forming the tetrahydroisoquinoline core.
-
- Quench the reaction mixture with dilute hydrochloric acid.
- Make the solution basic and extract with an organic solvent (e.g., methylene chloride).
- Precipitate the hydrochloride salt by passing hydrogen chloride gas into the organic phase.
Key Data Table: Cyclization Parameters and Yields
| Step | Reagents/Conditions | Time (h) | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| N-hydroxyethylbenzylamine prep | 5,7-dimethoxybenzaldehyde, ethanolamine, NaBH4 | 36 | RT | >85 | >90 |
| Cyclization | AlCl₃ (2–3 eq), NH₄Cl (cat.), neat | 8–12 | 180–200 | 80–85 | 88–90 |
| Isolation (hydrochloride) | HCl gas, methylene chloride | — | — | — | — |
Hydrogenation of Isoquinoline Precursors
An alternative approach, especially for other tetrahydroisoquinolines, involves the catalytic hydrogenation of the corresponding isoquinoline:
- Starting Material: 5,7-Dimethoxyisoquinoline
- Catalyst: Palladium on carbon (Pd/C) or platinum oxide (Adams' catalyst)
- Solvent: Ethanol or acetic acid
- Conditions: Hydrogen atmosphere (1–5 atm), room temperature to 50°C
- Workup: Filtration, concentration, and precipitation as hydrochloride salt
- High selectivity for the 1,2,3,4-tetrahydroisoquinoline core
- Minimal byproducts if the starting isoquinoline is pure
Comparative Evaluation of Methods
| Method | Key Reagents | Yield (%) | Scalability | Purity | Comments |
|---|---|---|---|---|---|
| AlCl₃ Cyclization (Friedel–Crafts) | AlCl₃, NH₄Cl, benzylamine | 80–85 | High | High | Preferred for scale |
| Hydrogenation | Pd/C, H₂, isoquinoline | 70–90 | Moderate | High | Needs isoquinoline |
Practical Notes and Recommendations
- Purity: Both methods yield the hydrochloride salt with high purity (>88% by HPLC), suitable for further pharmaceutical or research applications.
- Safety: The aluminum chloride cyclization requires careful handling due to the corrosive nature of AlCl₃ and the generation of hydrogen chloride gas.
- Workup: Efficient extraction and precipitation steps are crucial for high recovery and purity.
Summary Table: Preparation Methods for 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
| Method | Starting Material | Key Steps | Typical Yield (%) | Notable Features |
|---|---|---|---|---|
| AlCl₃ Cyclization | N-hydroxyethyl-5,7-dimethoxybenzylamine | Cyclization in AlCl₃ melt | 80–85 | Solvent-free, scalable |
| Catalytic Hydrogenation | 5,7-dimethoxyisoquinoline | H₂, Pd/C reduction | 70–90 | Simpler if precursor available |
Q & A
Q. What are the recommended methods for synthesizing 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?
The compound can be synthesized via reductive amination of 5,7-dimethoxyisoquinoline precursors or through the Bischler-Napieralski cyclization of phenethylamine derivatives. Optimization of reaction conditions (e.g., temperature, solvent, and reducing agents) is critical to achieving high yields. For example, catalytic hydrogenation using palladium on carbon under acidic conditions is often employed .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged storage due to potential degradation into hazardous byproducts (e.g., nitrogen oxides, hydrogen chloride). Compatibility testing indicates incompatibility with strong oxidizers, necessitating segregated storage .
Q. What spectroscopic techniques are used to characterize its structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the tetrahydroisoquinoline scaffold and methoxy substituents. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What are the key safety precautions for handling this compound?
Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation, skin contact, and environmental release. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Decontaminate spills with inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste handlers .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in synthetic batches?
Chiral resolution can be achieved via preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) or enzymatic kinetic resolution with lipases. Stereochemical validation requires circular dichroism (CD) or X-ray crystallography of separated enantiomers .
Q. What strategies optimize its solubility for in vitro pharmacological assays?
Solubility in aqueous buffers (e.g., PBS) is enhanced using co-solvents (≤5% DMSO) or cyclodextrin-based complexation. Phase-solubility studies and dynamic light scattering (DLS) help determine optimal formulation parameters without compromising biological activity .
Q. How can degradation pathways be analyzed to improve formulation stability?
Forced degradation studies under thermal, photolytic, and oxidative stress (e.g., 40°C/75% RH, UV light, H₂O₂) combined with LC-MS/MS identify major degradation products. Kinetic modeling of degradation rates informs storage protocols and excipient selection .
Q. What advanced techniques validate its role as a reference standard in regulatory submissions?
Method validation per ICH guidelines (Q2(R1)) includes specificity, linearity (R² >0.999), accuracy (98–102%), and precision (RSD <2%). Traceability to pharmacopeial standards (USP/EP) is established via cross-laboratory collaborative studies .
Q. How does structural modification at the 1- and 3-positions affect biological activity?
Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 1-aryl or 3-carboxylic acid derivatives) and testing in receptor-binding assays. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like adrenergic or opioid receptors .
Q. What mechanistic insights are gained from isotopic labeling (e.g., deuterium) in metabolic studies?
Deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) enable tracking metabolic pathways via LC-MS. Isotope effects on enzyme kinetics (e.g., CYP450-mediated oxidation) reveal rate-limiting steps in hepatic clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
